AadR protein
Description
Properties
CAS No. |
148710-58-1 |
|---|---|
Molecular Formula |
C7H6N2O |
Synonyms |
AadR protein |
Origin of Product |
United States |
Genetic Architecture and Molecular Biology of Aadr Gene
Identification and Genomic Localization of aadR
The aadR gene, standing for anaerobic aromatic degradation regulator, was identified in Rhodopseudomonas palustris through genetic studies involving mutants deficient in anaerobic growth on aromatic compounds. Specifically, its identification was achieved by complementation of mutants unable to grow anaerobically on 4-hydroxybenzoate (B8730719). wikiwand.com Analysis revealed that the aadR gene encodes a protein that functions as a transcriptional activator of anaerobic gene expression, particularly for pathways involved in aromatic acid degradation. wikiwand.com While the aadR gene is essential for the anaerobic degradation of compounds like 4-hydroxybenzoate and benzoate (B1203000), it is located outside the primary cluster of genes responsible for benzoate degradation, known as the badDEFG operon. nih.govlipidmaps.org The deduced amino acid sequence of the AadR protein exhibits similarity to a family of transcriptional regulators that includes well-studied proteins such as Escherichia coli Fnr and Crp, Pseudomonas aeruginosa Anr, and rhizobial FixK and FixK-like proteins. wikiwand.com This similarity suggests a potential role for AadR in sensing and responding to environmental cues, such as oxygen availability, similar to how Fnr regulates anaerobic respiration in E. coli. lipidmaps.orgfishersci.ca
Analysis of aadR Gene Expression and Regulation
AadR functions as a transcriptional activator, positively regulating the expression of genes involved in the anaerobic degradation of aromatic compounds. wikiwand.com Research using a transcriptional fusion of the lacZ gene to badE, a gene within the badDEFG operon encoding benzoyl-coenzyme A reductase, demonstrated the regulatory impact of AadR. nih.govlipidmaps.org Expression of badE::'lacZ was significantly induced when R. palustris cells were shifted from aerobic growth on succinate (B1194679) to anaerobic growth with benzoate. nih.govlipidmaps.org The aadR gene was found to be necessary for a substantial portion of this induction, contributing to approximately a 20-fold increase in expression in response to anaerobiosis. nih.govlipidmaps.org This indicates that AadR plays a critical role in modulating gene expression levels in response to anaerobic conditions. nih.govlipidmaps.orgfishersci.ca It is hypothesized that the this compound responds to anaerobiosis by adopting an active conformation that facilitates its binding to the promoter regions of target genes, such as those in the badDEFG operon, thereby activating transcription. fishersci.ca The presence of cysteine residues in AadR, spaced appropriately, further supports the idea that it may function as a redox-sensing protein, similar to E. coli Fnr. lipidmaps.org
Phenotypic Characterization of aadR Gene Deletion Mutants
Deletion mutations in the aadR gene result in significant phenotypic consequences related to anaerobic aromatic compound degradation in Rhodopseudomonas palustris. Mutants lacking a functional aadR gene are unable to grow anaerobically on 4-hydroxybenzoate and exhibit significantly impaired growth on benzoate. wikiwand.comnih.govlipidmaps.orgfishersci.ca This highlights the essential role of AadR in the metabolic pathways for these compounds under anaerobic conditions. Further characterization of the aadR deletion mutant revealed defects in the expression of key enzymes involved in aromatic acid degradation. The mutant failed to express aromatic acid-coenzyme A ligase II, an enzyme catalyzing the initial step in 4-hydroxybenzoate degradation. wikiwand.com Additionally, it showed defective 4-hydroxybenzoate-induced expression of benzoate-coenzyme A ligase. wikiwand.com In contrast to its impact on aromatic metabolism, the aadR mutation had minimal or no observable effect on growth on nonaromatic carbon sources or on other anaerobic processes such as nitrogen fixation. wikiwand.comnih.gov The importance of AadR is further underscored by the phenotype of a double mutant carrying deletions in both badR (another regulator of benzoate degradation) and aadR, which was completely unable to grow anaerobically on benzoate. nih.govlipidmaps.org
Functional Complementation Studies of aadR
Functional complementation played a key role in the initial identification of the aadR gene. wikiwand.com Complementation is a genetic test used to determine if two mutations that produce the same mutant phenotype are located in the same gene or in different genes. nih.govnih.gov In the case of aadR, mutants of Rhodopseudomonas palustris that were unable to grow anaerobically on 4-hydroxybenzoate were complemented by the introduction of a wild-type copy of the aadR gene. wikiwand.com This process involves introducing a functional copy of the suspected gene into the mutant organism. nih.gov If the introduction of the wild-type gene restores the wild-type phenotype (in this case, the ability to grow anaerobically on 4-hydroxybenzoate), it indicates that the mutation in the original strain was indeed in that specific gene. nih.govnih.gov This successful complementation demonstrated that the identified aadR gene was responsible for the observed anaerobic growth defect on 4-hydroxybenzoate in the original mutants. wikiwand.com Functional complementation studies are a fundamental tool in molecular genetics for linking a specific gene to a particular phenotype and have been applied in various organisms to characterize gene function. nih.govuni.lu
Structural Insights into Aadr Protein
Primary Sequence Analysis and Domain Organization
Primary sequence analysis of AadR consistently identifies two key functional domains: an N-terminal cyclic nucleotide-binding (cNMP-binding) domain and a C-terminal Helix-Turn-Helix (HTH) CRP-type DNA binding domain. uniprot.orguniprot.orgscienceopen.com This domain organization is characteristic of many transcriptional regulators in the CRP/FNR family, allowing them to sense intracellular signals via the N-terminal domain and subsequently modulate gene expression through DNA binding via the C-terminal domain. scienceopen.comresearchgate.net The length of AadR protein varies slightly depending on the bacterial species, with examples around 237 to 239 amino acids. uniprot.orguniprot.org
Table 1: this compound Lengths in Selected Organisms
| Organism | UniProt Accession | Length (Amino Acids) |
| bacterium HR21 | A0A2H5XYR8 | 237 |
| Rhodopseudomonas palustris (strain CGA009) | Q01980 | 239 |
| Komagataeibacter europaeus (strain CECT 8546) | A0A0M0EIU0 | Predicted |
Cyclic Nucleotide-Binding (cNMP-binding) Domain
The N-terminal region of AadR contains a cyclic nucleotide-binding (cNMP-binding) domain, typically located between residues approximately 22 and 113 or 27 and 149, depending on the specific AadR variant. uniprot.orguniprot.org This domain is a conserved structural fold found in proteins that bind cyclic nucleotides like cAMP or cGMP, acting as second messengers. researchgate.netebi.ac.uk In the context of CRP/FNR proteins, the cNMP-binding domain is responsible for sensing small molecule ligands, which can induce conformational changes that affect the protein's ability to bind DNA. scienceopen.comresearchgate.net The cNMP-binding domain is often characterized by an eight-stranded, antiparallel β-barrel structure along with α-helices. ebi.ac.uk
Helix-Turn-Helix (HTH) CRP-type DNA Binding Domain
The C-terminal part of AadR features a Helix-Turn-Helix (HTH) CRP-type DNA binding domain. uniprot.orguniprot.org This domain is typically found in transcriptional regulators and mediates specific binding to DNA sequences in the promoter regions of target genes. researchgate.netwikipedia.org In AadR from Rhodopseudomonas palustris, this domain is located approximately between residues 158 and 231, and in bacterium HR21, between 157 and 228. uniprot.orguniprot.org The HTH motif is a common DNA-binding motif consisting of two α-helices connected by a short turn. wikipedia.org One of these helices, often referred to as the "recognition helix," interacts directly with the major groove of the DNA. wikipedia.org The CRP-type HTH domain is a specific type within the HTH family, characteristic of CRP and FNR proteins. uniprot.org
Identification of Conserved Residues and Functional Motifs
Analysis of AadR sequences reveals conserved residues and functional motifs crucial for its activity. AadR, similar to the Escherichia coli Fnr regulator, contains cysteine residues positioned appropriately to potentially function in redox sensing. asm.orgnih.gov Cysteine residues are known for their roles in protein structure, metal binding, catalysis, and redox chemistry due to the reactivity of their thiol groups. frontiersin.org These thiol groups can undergo post-translational modifications, such as oxidation or metal coordination, which can regulate protein function. frontiersin.org The presence and spacing of cysteine residues in AadR suggest a potential mechanism for sensing anaerobic conditions or other redox signals, influencing its transcriptional regulatory activity. asm.orgnih.gov While specific details on metal ion binding by AadR cysteines are suggested, further research may be needed to fully elucidate this mechanism. uniprot.org Conserved residues within the cNMP-binding domain are essential for cyclic nucleotide binding, and specific residues in the HTH domain are critical for DNA recognition and binding. researchgate.netwikipedia.org
Comparative Structural Modeling with Homologous Proteins
Table 2: Examples of Homologous Proteins Used for Comparative Modeling
| Protein Name | Organism | Superfamily/Family | Relevance to AadR Modeling |
| Cyclic AMP Receptor Protein (CRP) | Escherichia coli | CRP/FNR superfamily | Archetype of the family with known structure and function. nih.govscienceopen.com |
| Fumarate and Nitrate Reduction Regulatory Protein (Fnr) | Escherichia coli | CRP/FNR superfamily | Shares sequence similarity and potential redox sensing mechanism. nih.govasm.orgnih.gov |
| Anr protein | Pseudomonas aeruginosa | CRP/FNR superfamily | Homolog involved in anaerobic regulation. nih.gov |
| FixK/FixK-like proteins | Rhizobia | CRP/FNR superfamily | Homologs involved in anaerobic regulation. nih.gov |
Mechanisms of Aadr Protein Function
Role as a Transcriptional Activator of Anaerobic Gene Expression
AadR acts as a transcriptional activator, promoting the expression of target genes necessary for anaerobic growth on aromatic substrates. asm.org Studies have shown that mutations in the aadR gene lead to a significant reduction or complete loss of anaerobic growth on compounds like 4-hydroxybenzoate (B8730719) and slow growth on benzoate (B1203000). asm.org This highlights its essential role in initiating the genetic program for anaerobic aromatic degradation.
Specificity for Aromatic Acid Degradation Pathways
AadR's regulatory function is specifically directed towards genes involved in the anaerobic degradation of aromatic acids. uniprot.org While an aadR mutation severely impairs anaerobic growth on aromatic compounds, it does not significantly affect growth on non-aromatic carbon sources or other anaerobic processes like nitrogen fixation. asm.org This indicates a focused regulatory role on the metabolic pathways for breaking down aromatic structures anaerobically.
Regulation of Downstream Target Genes (e.g., badE operon, aromatic acid-coenzyme A ligases)
AadR has been shown to regulate the expression of specific genes and operons crucial for anaerobic aromatic metabolism. A key target is the badDEFG operon, which encodes enzymes involved in benzoate degradation, including benzoyl-coenzyme A (benzoyl-CoA) reductase. asm.orgnih.govnih.gov Studies using a transcriptional fusion of lacZ to the badE gene (a part of the badDEFG operon) demonstrated that aadR is required for a significant increase in badE expression in response to anaerobiosis. asm.orgnih.govnih.gov
Furthermore, AadR is involved in the expression of aromatic acid-coenzyme A ligases, enzymes that catalyze the initial step in the degradation of aromatic compounds like 4-hydroxybenzoate and benzoate by converting them to their CoA esters. asm.orgdtic.mil An aadR deletion mutant showed reduced expression of aromatic acid-coenzyme A ligase II, essential for 4-hydroxybenzoate degradation, and was defective in the induced expression of benzoate-coenzyme A ligase.
Detailed research findings on the transcriptional activation of the badE operon by AadR in R. palustris demonstrate a clear quantitative effect. As shown in the table below, the presence of aadR significantly increases badE expression under anaerobic conditions.
| Strain Type | Growth Condition | badE::'lacZ Expression (Relative Fold Induction) | Supporting Citations |
| Wild-type | Aerobic, Succinate (B1194679) | ~1 | asm.orgnih.govnih.gov |
| Wild-type | Anaerobic, Succinate + Benzoate | ~100 | asm.orgnih.govnih.gov |
| aadR mutant | Anaerobic, Succinate | Reduced (similar to aerobic wild-type) | asm.orgnih.gov |
| aadR mutant | Anaerobic, Succinate + Benzoate | Reduced compared to wild-type anaerobic, but still inducible by benzoate | asm.orgnih.gov |
| badR mutant | Anaerobic, Succinate + Benzoate | Reduced compared to wild-type anaerobic | asm.orgnih.govnih.gov |
| badRaadR double mutant | Anaerobic, Benzoate | Completely defective growth | asm.orgnih.govdntb.gov.ua |
DNA Binding Specificity and Promoter Recognition
As a transcriptional regulator, AadR is expected to bind to specific DNA sequences within the promoter regions of its target genes to exert its effect on transcription. nih.govnih.govelifesciences.org AadR is a member of the Fnr family, and Fnr proteins are known to bind to specific palindromic DNA sequences (often referred to as "Fnr boxes") to activate or repress transcription. asm.orgnih.gov
While the precise DNA binding site (promoter recognition sequence) for AadR in all its target genes in R. palustris has not been fully elucidated in the provided texts, its similarity to Fnr suggests it likely interacts with specific DNA motifs upstream of the genes it regulates, such as the badDEFG operon promoter. asm.orgnih.govasm.org The ability of transcriptional regulators to bind to specific DNA sequences is fundamental to their function in controlling gene expression. nih.govnih.govelifesciences.org
Allosteric Regulation of AadR Protein Activity
Transcriptional regulators like AadR often undergo allosteric regulation, where the binding of a molecule at one site on the protein affects its activity at a different site, such as the DNA binding domain. wikipedia.orgnih.gov This allows the protein to respond to intracellular or environmental signals. nih.gov
Response to Environmental Cues (e.g., Oxygen Levels, Anaerobiosis)
AadR's role in activating anaerobic degradation pathways strongly suggests that its activity is regulated by oxygen levels or the cellular redox state, reflecting the shift from aerobic to anaerobic conditions. asm.orgoup.com AadR's similarity to the E. coli Fnr protein, a well-characterized oxygen sensor, supports this. asm.orgnih.govnih.govnih.gov Fnr contains cysteine residues that coordinate an iron-sulfur cluster, which is sensitive to oxygen. nih.govnih.govfrontiersin.org The presence of similar conserved cysteine residues in AadR suggests it may also function as a redox-sensing protein, where the presence of oxygen could inactivate it, while anaerobic conditions would lead to an active conformation capable of binding DNA and activating transcription. asm.orgnih.govfrontiersin.orgresearchgate.net
The requirement of aadR for the anaerobiosis-induced increase in badE expression directly supports its role in responding to the absence of oxygen. asm.orgnih.govnih.gov
Potential Effector Molecule Interactions
Allosteric regulation often involves the binding of specific effector molecules. wikipedia.orgnih.gov While the primary environmental cue for AadR appears to be oxygen/anaerobiosis, the possibility of other effector molecules influencing its activity exists, either directly or indirectly. asm.orgnih.gov
Another regulator, BadR, which works in concert with AadR to regulate benzoate degradation, is suggested to respond to benzoyl-CoA as an effector molecule. asm.orgnih.govnih.gov While this is an effector for BadR, it highlights the principle of metabolic intermediates acting as signals for regulatory proteins in these pathways. For AadR, given its proposed role as a redox sensor, the effector is likely related to the cellular redox state or the presence/absence of oxygen rather than a specific aromatic intermediate. asm.orgnih.govfrontiersin.org However, the precise nature of any potential small molecule effector directly binding to AadR (other than components related to the iron-sulfur cluster sensing oxygen) is not explicitly detailed in the provided search results.
Protein Protein Interactions and Regulatory Networks Involving Aadr Protein
Synergistic Regulation with Other Transcriptional Regulators (e.g., BadR protein of the MarR family)
Research in Rhodopseudomonas palustris has illuminated the synergistic interaction between AadR and other transcriptional regulators in controlling the anaerobic degradation of aromatic compounds. A key example is the interplay between AadR and BadR, a regulator belonging to the MarR family nih.gov. While most MarR family members act as repressors, BadR in Rhodopseudomonas palustris functions as a positive regulator, activating gene expression nih.govnih.gov.
Studies using R. palustris strains with mutations in badR and aadR have demonstrated their combined importance for anaerobic growth on benzoate (B1203000). Single mutations in either badR or aadR resulted in slow growth on benzoate, while a double mutant lacking both regulators was completely unable to grow anaerobically on benzoate nih.gov. This indicates a synergistic relationship where both regulators contribute to optimal gene expression for benzoate degradation.
Further detailed analysis using a reporter gene fusion (badE::'lacZ) revealed the distinct roles of AadR and BadR in regulating the badDEFG operon, which encodes enzymes for anaerobic benzoate degradation, including benzoyl-coenzyme A reductase nih.govwikipedia.org. AadR was found to be primarily responsible for a significant increase in badE expression in response to anaerobiosis, contributing approximately a 20-fold induction. BadR, on the other hand, was responsible for an additional increase in expression (about 5-fold) specifically in response to the presence of benzoate nih.gov. This suggests that AadR responds to anaerobic conditions, while BadR likely responds to benzoate or a related metabolic intermediate like benzoyl-CoA, acting as an effector molecule nih.gov.
The synergistic activation by AadR and BadR ensures that the genes for anaerobic benzoate degradation are highly expressed only when both the absence of oxygen and the presence of benzoate are detected, providing a finely tuned regulatory mechanism.
Here is a summary of the regulatory effects of AadR and BadR on badE expression:
| Condition | AadR Status | BadR Status | Fold Induction of badE Expression (approx.) |
| Aerobic growth on succinate (B1194679) | Present | Present | 1 |
| Anaerobic shift with benzoate | Present | Present | 100 |
| Anaerobic shift with benzoate | Absent | Present | ~5 |
| Anaerobic shift with benzoate | Present | Absent | ~20 |
| Anaerobic shift with benzoate | Absent | Absent | ~1 |
Interplay within Complex Metabolic Regulatory Networks
AadR's role extends beyond the regulation of a single pathway, integrating into broader metabolic regulatory networks. As a transcriptional activator of anaerobic gene expression, particularly for aromatic acid degradation, AadR is a key component in how organisms like Rhodopseudomonas palustris adapt to and utilize diverse carbon sources under anaerobic conditions uniprot.orgnih.gov.
The regulation of metabolic pathways is often intricate, involving multiple transcription factors and signaling molecules that respond to various environmental and intracellular signals wikipedia.org. AadR, as a member of the Crp-Fnr superfamily, is part of a larger group of regulators that play significant roles in controlling anaerobic respiration and other related processes in Alphaproteobacteria frontiersin.org. The FnrN/FixK-regulatory network, which includes AadR, becomes more subdivided in some bacteria, with various transcription factors falling under their control, highlighting the hierarchical nature of these networks frontiersin.org.
The ability of AadR to respond to anaerobiosis, likely through its potential to bind a metal ion and sense redox changes, positions it as a crucial link between environmental conditions and metabolic pathway activation uniprot.orgnih.gov. Its synergistic interaction with regulators like BadR, which responds to specific metabolic intermediates, exemplifies how different regulatory proteins converge to ensure efficient and appropriate metabolic responses nih.gov.
Understanding the complete network involving AadR requires identifying its interaction partners, both protein-protein and protein-DNA, and mapping the genes it regulates. While AadR is known to bind DNA to activate transcription, its interactions with other proteins within the regulatory network are critical for modulating its activity and integrating signals from different pathways uniprot.orgrefeyn.com. The interplay within these complex networks allows bacteria to prioritize carbon sources and energy generation strategies based on environmental availability and cellular needs wikipedia.org.
Detailed research findings, often involving genetic studies, reporter gene assays, and potentially protein interaction analyses, are essential to fully unravel the complex web of interactions and regulatory cascades in which AadR participates. These studies contribute to a comprehensive understanding of anaerobic metabolism and its regulation in relevant microorganisms.
Biological Role and Physiological Impact of Aadr Protein
Contribution to Anaerobic Degradation of Benzoate (B1203000) and 4-Hydroxybenzoate (B8730719)
AadR is a key regulator in the anaerobic degradation pathways of benzoate and 4-hydroxybenzoate in Rhodopseudomonas palustris nih.govasm.org. These compounds are often formed as intermediates from the breakdown of more complex aromatic structures, including lignin (B12514952) monomers nih.gov.
Research has shown that AadR is essential for the efficient anaerobic metabolism of both benzoate and 4-hydroxybenzoate. Mutants lacking a functional aadR gene exhibit severely impaired growth on these compounds under anaerobic conditions nih.govasm.org. Specifically, an aadR mutation leads to a dramatic reduction in the expression of genes within the bad operon, which encodes enzymes crucial for benzoate degradation, such as benzoyl-CoA reductase oup.compsu.edu. Similarly, AadR is required for the expression of genes involved in 4-hydroxybenzoate degradation, including the gene encoding 4-hydroxybenzoate-CoA ligase, the enzyme that catalyzes the initial step in this pathway nih.govasm.orgasm.org.
Studies using transcriptional fusions, such as badE::'lacZ, have demonstrated the direct influence of AadR on the expression levels of genes in the benzoate degradation pathway. In wild-type R. palustris, the expression of badE is significantly induced during anaerobic growth on benzoate compared to aerobic growth on non-aromatic substrates. This induction is dramatically reduced in aadR mutant strains, highlighting AadR's role in activating these genes in response to anaerobiosis oup.compsu.edu.
Furthermore, AadR works in concert with other regulatory proteins, such as BadR (a MarR family regulator) and HbaR (another FNR-CRP superfamily member), to fine-tune the expression of degradation genes. While BadR responds to the presence of benzoate, and HbaR responds to 4-hydroxybenzoate, AadR provides the overarching regulatory control linked to anaerobic conditions asm.orgasm.orgresearchgate.netresearchgate.net. This coordinated regulation ensures that the energy-intensive anaerobic degradation pathways are primarily active when oxygen is scarce and the specific aromatic substrates are available asm.org.
The dependence of anaerobic benzoate and 4-hydroxybenzoate degradation on AadR underscores its central role in enabling R. palustris to utilize these carbon sources in oxygen-limited environments.
Influence on Microbial Growth and Carbon Source Utilization under Anaerobic Conditions
In Rhodopseudomonas palustris, the inability to grow efficiently on benzoate and 4-hydroxybenzoate in the absence of functional AadR demonstrates its direct impact on the utilization of these specific aromatic carbon sources nih.govasm.org. However, the influence of AadR is primarily observed under anaerobic conditions. Studies have shown that aadR deletion mutants grow normally on non-aromatic carbon sources and under aerobic conditions, even in the presence of 4-hydroxybenzoate nih.govasm.org. This indicates that AadR's regulatory function is specifically tied to the anaerobic metabolic state and the utilization of certain aromatic compounds as electron donors or carbon sources in this state.
AadR's similarity to Fnr proteins, known oxygen sensors, suggests that it perceives the low-oxygen environment and subsequently activates the necessary genetic machinery for anaerobic aromatic degradation asm.orgoup.compsu.edu. This allows the bacterium to switch from aerobic respiration to alternative anaerobic metabolic strategies, such as anaerobic respiration coupled to aromatic compound degradation or anoxygenic photosynthesis utilizing these substrates oup.com.
The regulatory hierarchy involving AadR and other regulators like FixJ and FixK further illustrates its broader influence on the transition to and maintenance of anaerobic growth. The FixLJ system, an oxygen-sensing two-component system, has been shown to activate the expression of aadR, thereby coupling the organism's response to oxygen levels with the regulation of anaerobic aromatic degradation pathways nih.govasm.org. This hierarchical control ensures that the energetically costly anaerobic metabolism is only engaged when physiologically necessary, optimizing carbon source utilization and energy conservation in oxygen-depleted environments asm.org.
Evolutionary Analysis and Comparative Genomics of Aadr Protein
Phylogenetic Relationships with CRP/Fnr Superfamily of Transcriptional Regulators
The CRP/Fnr superfamily comprises a large group of bacterial transcription factors characterized by an N-terminal nucleotide-binding domain and a C-terminal helix-turn-helix (HTH) DNA-binding motif. oup.comnih.gov Phylogenetic studies have classified members of this superfamily into distinct branches and subfamilies based on sequence similarity and functional characteristics. oup.comnih.govasm.orgoup.com
AadR is specifically categorized within the FNR class of the CRP/Fnr superfamily. asm.org This classification is supported by sequence similarities and, importantly, the presence of conserved cysteine residues. frontiersin.orgasm.org These cysteine residues are crucial for coordinating an oxygen-sensitive iron-sulfur cluster, a characteristic feature of many FNR-like proteins that enables them to sense anaerobic conditions and regulate gene expression accordingly. uniprot.orgfrontiersin.orgasm.org Phylogenetic trees of the CRP/Fnr superfamily consistently place AadR within clades containing other FnrN/FixK-like proteins that possess these conserved cysteine residues and are involved in anaerobic regulation. core.ac.ukfrontiersin.orgoup.com
Table 1: Key Characteristics of CRP/Fnr Superfamily Classes (Illustrative)
| Superfamily Class | Representative Members | Key Feature(s) |
| CRP | CRP (Catabolite Activator Protein) | Binds cAMP, regulates catabolic genes |
| FNR | FNR, AadR, FnrN, FixK | Often sense oxygen via iron-sulfur cluster |
| NtcA | NtcA | Regulates nitrogen and sulfur metabolism genes |
Note: This table provides a simplified illustration based on general classifications within the superfamily. AadR belongs to the FNR class. asm.org
Conservation and Divergence of AadR Protein Orthologs across Bacterial Species
Orthologs of CRP/Fnr-like proteins, including those related to AadR, are widely distributed across bacterial species, particularly within Alphaproteobacteria. core.ac.ukfrontiersin.org Comparative genomic studies have revealed that the presence and distribution of these regulators are often taxon-specific. core.ac.uk For instance, while some bacterial orders may predominantly have FixK proteins (lacking the iron-sulfur cluster), others, like Rhodobacterales, Rhodospirillales, and Sphingomonadales, tend to possess FnrN proteins, a group that includes AadR. core.ac.uk
The conservation of the cysteine residues involved in iron-sulfur cluster formation is a significant feature observed in the Fnr branch of the superfamily to which AadR belongs. frontiersin.org This conservation underscores the evolutionary importance of oxygen sensing for the regulatory functions of these proteins. While core functional domains and key residues are often conserved among orthologs, divergence in sequence and structure can occur over evolutionary time. elifesciences.orgnih.gov This divergence can be influenced by factors such as varying selective pressures and adaptation to different cellular environments and regulatory networks. elifesciences.orgnih.gov Analyses of protein orthologs across diverse bacterial lineages help to identify both highly conserved regions, likely critical for core function, and more variable regions that may contribute to functional specialization. nih.govnih.govstanford.edu
Evolutionary Adaptation of this compound to Specific Metabolic Niches
The functional specificity of AadR in regulating the anaerobic degradation of aromatic acids in Rhodopseudomonas palustris exemplifies the evolutionary adaptation of CRP/Fnr superfamily members to specific metabolic niches. uniprot.orgcore.ac.ukasm.org In R. palustris, AadR acts as an oxygen sensor, activating the expression of genes required for utilizing aromatic compounds when oxygen is absent. uniprot.orgasm.org This regulatory role is critical for the organism's ability to thrive in anaerobic environments where these compounds are available as carbon and energy sources. asm.org
The evolution of transcriptional regulators like AadR, with their ability to sense specific environmental signals (such as oxygen levels) and control relevant metabolic pathways, is a key aspect of how bacteria adapt to diverse ecological niches. mdpi.comnih.govfrontiersin.org The CRP/Fnr superfamily, with its remarkable functional versatility, illustrates how a common protein scaffold can evolve to incorporate different sensing mechanisms and DNA-binding specificities, thereby allowing bacteria to exploit a wide range of metabolic opportunities and respond to complex environmental changes. oup.comnih.gov The co-option of these regulators into specific metabolic pathways, as seen with AadR and aromatic acid degradation, highlights a mechanism for the stepwise expansion of metabolic capabilities and niche adaptation during bacterial evolution. nih.govbiorxiv.org
Methodological Approaches in Aadr Protein Research
Genetic Engineering and Mutagenesis Techniques
Genetic engineering and mutagenesis are fundamental techniques used to investigate protein function by altering the gene sequence encoding the protein. Protein engineering, which involves modifying amino acid sequences through methods like site-directed and random mutagenesis, along with recombinant DNA technology, aims to design new proteins or enzymes with desirable functions or to improve existing ones. slideshare.netnih.govmdpi.com These techniques allow researchers to introduce specific changes (site-directed mutagenesis) or random alterations (random mutagenesis) to the aadR gene. slideshare.netnih.govmdpi.comnih.gov
Rational design in protein engineering utilizes prior knowledge of protein structure and computational tools to deliberately design novel proteins or make specific changes to achieve desired improvements in function. nih.govmdpi.com Site-directed mutagenesis is a popular method within rational design to evaluate the effect of specific amino acids predicted to influence a protein feature. mdpi.com Computational tools, such as structure homology modeling and molecular dynamics simulations, can aid in predicting important residues for modification. mdpi.com Directed evolution, another strategy, simulates natural selection through random mutagenesis and screening to obtain proteins with desired properties. mdpi.comnih.gov These approaches, while generally described for protein engineering, are applicable to studying AadR to understand how specific amino acids or regions of the protein contribute to its transcriptional activation function or interaction with DNA and other molecules. Gene truncation or deletions can also be used to identify the specific function of a domain or region within AadR. nih.gov
Quantitative Transcriptional Activity Assays (e.g., Reporter Gene Fusions)
Quantitative transcriptional activity assays, such as reporter gene fusions, are crucial for measuring the effect of proteins like AadR on gene expression. A reporter gene is an exogenous coding region linked to a promoter sequence or element in an expression vector. promega.comwikipedia.org This construct is introduced into cells, and the expression of the reporter gene serves as a quantifiable indicator of the transcriptional activity driven by the linked promoter and influenced by regulatory proteins like transcriptional activators. promega.comwikipedia.orggbiosciences.comnih.gov
In the context of AadR, which is a transcriptional activatory protein uniprot.org, reporter gene assays can be used to measure its ability to activate the transcription of target genes involved in anaerobic aromatic acid and benzoate (B1203000) degradation. uniprot.org By cloning the promoter region of a putative AadR-regulated gene upstream of a reporter gene (e.g., luciferase, GFP, or beta-galactosidase), researchers can measure the reporter protein's activity as a reflection of the target gene's expression level under the influence of AadR. promega.comwikipedia.orggbiosciences.comnih.gov The strength of the reporter signal correlates with the transcriptional activity mediated by AadR and the linked promoter. promega.com These assays are sensitive, quantitative, and widely used to study transcriptional regulation. promega.comgbiosciences.comnih.gov
Reporter gene assays can help characterize promoter and enhancer elements regulated by trans-acting factors like AadR. promega.com By co-transfecting the promoter-reporter gene fusion with a construct expressing AadR, researchers can assess AadR's effect on promoter activity. promega.com
Bioinformatic Tools for Sequence and Structural Analysis
Bioinformatic tools are essential for analyzing the sequence and predicted structure of proteins like AadR, providing insights into their evolutionary history, potential functions, and structural features. Sequence analysis involves subjecting DNA, RNA, or peptide sequences to analytical methods to understand their features, function, structure, or evolution. wikipedia.org
Multiple Sequence Alignment and Homology Search
Multiple sequence alignment (MSA) is the alignment of three or more biological sequences (protein or nucleic acid) of similar length. ebi.ac.uk MSA tools like Clustal Omega, Kalign, MAFFT, and MUSCLE are used to align protein sequences, including that of AadR, with sequences of related proteins. ebi.ac.ukgenome.jpcbrc.jp From the output of an MSA, homology can be inferred, suggesting shared ancestry and potentially similar function or structure between proteins. ebi.ac.uknih.gov Homology searches involve comparing a query sequence against biological databases to identify similar sequences, which can help in inferring functional and evolutionary relationships. wikipedia.orgnih.gov The NCBI Homology database, for instance, contains sequence alignments and profiles representing protein domains conserved in molecular evolution. nih.gov COBALT is a protein multiple sequence alignment tool that uses conserved domain databases and sequence similarity to find pairwise constraints. nih.gov Comparing the AadR sequence to databases using tools like BLAST can identify homologous proteins in other organisms, providing clues about conserved regions and potential functional domains. wikipedia.orgnih.gov
Phylogenetic Tree Reconstruction and Evolutionary Rate Estimation
Phylogenetic analysis studies the evolutionary relatedness among groups of organisms or sequences. scirp.org Phylogenetic tree reconstruction visually represents the evolutionary history and relationships between a set of sequences. scirp.orgartic.network By analyzing multiple sequence alignments of AadR and its homologs, phylogenetic trees can be constructed using methods like distance-based methods (e.g., Neighbor Joining, UPGMA) or character-based methods (e.g., Maximum Parsimony, Maximum Likelihood). cbrc.jpscirp.orgh-its.org These trees can help understand the evolutionary lineage of AadR and its relatives. scirp.org
Evolutionary rate estimation measures the rate at which genetic changes accumulate in a sequence over time, often expressed as the number of substitutions per site. artic.networknih.gov Analyzing the evolutionary rates of AadR and its homologs can provide insights into selective pressures and functional constraints on the protein during evolution. h-its.orgnih.gov The branch lengths in a phylogenetic tree can represent the amount of genetic change, allowing for the estimation of evolutionary rates along different lineages. artic.network
Molecular Interaction Studies for DNA and Protein Binding
As a transcriptional activatory protein uniprot.org, AadR is expected to interact with DNA, specifically with regulatory regions of the genes it controls. Studying protein-DNA interactions is essential for understanding mechanisms of transcription and gene expression. refeyn.comnih.gov Techniques for studying protein-DNA interactions include methods to identify binding, determine binding sites, and assess binding kinetics and affinities. nih.gov
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a common in vitro method to study proteins binding to known DNA probes. nih.govthermofisher.com It is based on the principle that protein-DNA complexes migrate slower than free DNA in a gel. thermofisher.com EMSA can be used to assess the affinity and specificity of AadR binding to predicted DNA binding sites in the promoters of its target genes. nih.govthermofisher.com Adding a protein-specific antibody can create a "supershift," confirming the identity of the protein bound to the DNA. thermofisher.com Filter binding assays are another in vitro method for rapidly identifying nucleic acid-protein binding interactions. nih.govthermofisher.com
Chromatin immunoprecipitation (ChIP) assays allow for the analysis of DNA-protein interactions in living cells by crosslinking proteins to DNA, shearing the DNA, and using antibodies to immunoprecipitate the protein-DNA complexes. thermofisher.com This is followed by DNA analysis to identify the bound DNA sequences. thermofisher.com ChIP-seq is a genome-wide method to identify DNA binding sites for a protein. nih.gov These techniques could be applied to study where AadR binds to the Rhodopseudomonas palustris genome in vivo.
Future Research Directions for Aadr Protein
Investigation of Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter protein activity, localization, stability, and interactions fmi.chthermofisher.com. Investigating the PTMs of AadR protein is vital for a complete understanding of its regulation and function.
A wide variety of PTMs exist, including phosphorylation, acetylation, methylation, ubiquitination, and glycosylation fmi.chthermofisher.comscirp.org. These modifications can occur at different sites on a protein and can be added or removed by specific enzymes fmi.chthermofisher.com. PTMs can influence enzymatic activity, protein-protein interactions, and subcellular localization scirp.org. Techniques like mass spectrometry are powerful tools for the global identification and characterization of PTMs acs.org. Advanced mass spectrometry workflows enable deep coverage and identification of a rich variety of modified peptides acs.org.
Future research should focus on identifying and characterizing AadR PTMs:
Utilize high-resolution mass spectrometry to identify the types and specific sites of PTMs on this compound under different cellular conditions acs.org.
Investigate the enzymes (writers, erasers, and readers) responsible for adding, removing, and recognizing these modifications scirp.org.
Study the functional consequences of specific PTMs on AadR activity, localization, stability, and interaction with its regulon or other proteins through mutagenesis and functional assays.
Analyze the interplay between different PTMs on AadR and how they collectively influence its function scirp.org.
Data on identified PTMs, including the type of modification, the modified residue, and the conditions under which the modification occurs, can be presented in tables.
Potential for Engineering Microbial Consortia for Enhanced Bioremediation
Given that this compound is likely involved in cellular processes, exploring its role in microbial communities, particularly in the context of bioremediation, presents a significant future research direction. Microbial consortia, composed of multiple interacting species, often exhibit enhanced capabilities for degrading complex pollutants compared to single strains researchgate.netmdpi.comnih.govresearchgate.net.
Engineering microbial consortia involves designing and optimizing these communities for specific functions, such as the degradation of complex compounds or the removal of heavy metals slideshare.netmdpi.comnih.govwikipedia.org. This can be achieved through bottom-up approaches, where species with desired metabolic pathways and interactions are co-cultured mdpi.com. Metabolic interactions, such as cross-feeding of metabolites, can significantly impact the stability and efficiency of the consortium researchgate.netnih.govwikipedia.org.
If this compound plays a role in the metabolism or stress response of a microbe relevant to bioremediation, understanding and potentially manipulating its function within a consortium could enhance the degradation process. Future research could investigate:
The presence and function of AadR homologs in microbes known for their bioremediation capabilities.
The role of AadR in the metabolic pathways involved in pollutant degradation or tolerance to environmental stresses within these microbes.
How AadR activity or the expression of AadR-regulated genes influences interactions between different species in a microbial consortium (e.g., nutrient exchange, signaling).
Strategies to engineer microbial consortia by modulating AadR activity or introducing AadR-containing microbes with specific desired traits to enhance the degradation of target pollutants mdpi.comresearchgate.net. This could involve optimizing the composition of the consortium and the environmental conditions to favor AadR-mediated processes.
Research findings could include data on degradation rates by different consortia, the abundance of AadR-containing microbes, and the expression levels of AadR-regulated genes within the community. This data could potentially be presented in tables comparing the performance of engineered consortia.
Q & A
Q. What experimental strategies are recommended for determining the tertiary structure of the AadR protein?
To determine AadR's tertiary structure, employ X-ray crystallography or cryo-electron microscopy (cryo-EM). For crystallography, purify the protein using affinity chromatography (e.g., His-tag systems) and optimize crystallization conditions via sparse matrix screening . For cryo-EM, ensure high-purity monomeric AadR and use grid freezing protocols with cryoprotectants like glycerol. Validate structural models using tools like Foldseek for structural alignment against databases (e.g., AlphaFold DB) .
Q. How can researchers validate the transcriptional regulatory activity of AadR in vitro?
Use electrophoretic mobility shift assays (EMSAs) to confirm DNA-binding specificity. Design probes based on putative promoter regions of AadR-regulated genes (e.g., antibiotic resistance operons). Include negative controls (scrambled DNA sequences) and competitive assays with unlabeled probes. For functional validation, couple EMSA with in vitro transcription assays using purified RNA polymerase and reporter plasmids .
Q. What methodologies are optimal for heterologous expression of AadR in E. coli?
Optimize codon usage for E. coli and clone the aadR gene into expression vectors with inducible promoters (e.g., pET vectors with T7 promoters). Test expression at varying temperatures (16–37°C) and induction times (2–16 hours). Monitor solubility via SDS-PAGE and use lysis buffers containing lysozyme and protease inhibitors. For insoluble proteins, screen refolding conditions using urea gradients .
Advanced Research Questions
Q. How should researchers resolve contradictions in AadR’s functional data across studies (e.g., activator vs. repressor roles)?
Conduct a systematic review of experimental conditions:
- Compare growth media (e.g., carbon sources, antibiotic stress) and bacterial strains used.
- Validate findings using orthogonal assays (e.g., chromatin immunoprecipitation [ChIP] vs. RNA-seq).
- Assess post-translational modifications (PTMs) via mass spectrometry, as phosphorylation may alter AadR’s activity .
- Use isogenic mutant strains to eliminate confounding regulatory pathways .
Q. What advanced approaches can identify AadR’s post-translational modification sites and their functional implications?
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) on immunoprecipitated AadR under stress conditions (e.g., oxidative stress). Enrich PTMs using TiO₂ columns for phosphorylation or immunoaffinity columns for acetylation. Validate modifications by site-directed mutagenesis and functional assays (e.g., β-galactosidase reporter systems). Cross-reference with PTM prediction tools like PhosphoSitePlus .
Q. How can in vivo and in vitro binding affinities of AadR be reconciled when discrepancies arise?
- In vitro: Measure binding kinetics via surface plasmon resonance (SPR) or microscale thermophoresis (MST) using purified AadR and DNA probes.
- In vivo: Use ChIP-seq to assess binding under physiological conditions.
- Analyze discrepancies by evaluating co-factors (e.g., small molecule ligands) or competitive inhibitors present in vivo but absent in vitro. Integrate data using tools like MEME Suite for motif enrichment analysis .
Methodological and Data Analysis Questions
Q. What bioinformatics pipelines are recommended for identifying AadR homologs in non-model bacterial species?
- Use BLASTP or DIAMOND against the UniProtKB database with an E-value cutoff ≤1e-10.
- Perform phylogenetic analysis using MEGA (Maximum Likelihood method, 1000 bootstrap replicates).
- Predict conserved domains via InterProScan. Cross-validate with structural databases (e.g., SCOP) .
- Example Workflow Table:
| Step | Tool | Parameters | Output |
|---|---|---|---|
| Homolog Search | DIAMOND | --evalue 1e-10, --max-target-seqs 1000 | FASTA of homologs |
| Alignment | MAFFT | --auto | Aligned sequences |
| Phylogeny | IQ-TREE | -m TEST, -bb 1000 | Consensus tree |
Q. How can researchers ensure reproducibility in AadR activity assays under varying laboratory conditions?
- Standardize buffer formulations (e.g., Tris-HCl pH 8.0 vs. phosphate buffers).
- Use internal controls (e.g., constitutively active promoters) in reporter assays.
- Deposit raw data (e.g., gel images, sequencing reads) in repositories like PRIDE or Zenodo .
- Share protocols via protocols.io with detailed reagent lot numbers and equipment settings .
Data Contradiction and Validation
Q. What strategies address conflicting reports on AadR’s role in antibiotic resistance modulation?
- Reanalyze public RNA-seq datasets (e.g., GEO Database) for consensus gene targets.
- Perform genetic knockout/complementation studies in isogenic strains.
- Use ribosome profiling to distinguish transcriptional vs. post-transcriptional effects.
- Apply meta-analysis tools like RevMan to quantify heterogeneity across studies .
Q. How to validate AadR’s interaction partners identified via high-throughput screens (e.g., yeast two-hybrid)?
- Confirm interactions using co-immunoprecipitation (Co-IP) with crosslinkers like DSS.
- Validate with bioluminescence resonance energy transfer (BRET) for dynamic interactions.
- Deplete candidates via CRISPRi and assess phenotypic changes (e.g., biofilm formation assays) .
Ethics and Data Sharing
Q. What are the best practices for ethical reporting of AadR research involving genetic modifications?
- Adhere to institutional biosafety committees (IBCs) for recombinant DNA protocols.
- Annotate genetic constructs using SBOL standards for reproducibility.
- Disclose conflicts of interest (e.g., patent applications) per ICMJE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
